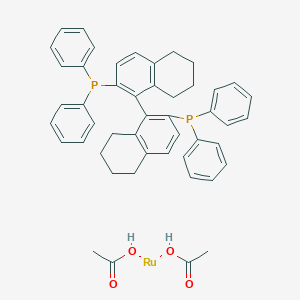
(S)-Ru(OAc)2(H8-BINAP)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (S)-Ru(OAc)2(H8-BINAP) involves the coordination of the chiral diphosphine ligand BINAP to ruthenium centers in the presence of acetate ligands. A notable approach to studying this complex involves protonation and NMR studies, revealing insights into its formation and structure through interactions with various reactants, such as triflic acid, which facilitates the P-C bond splitting reaction, producing acetic anhydride and water as byproducts (Geldbach et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of (S)-Ru(OAc)2(H8-BINAP) complexes highlights their distinct coordination environments and geometries. X-ray diffraction studies have provided detailed insights into the solid-state structures of these complexes, revealing the coordination mode of BINAP as a six-electron donor to the Ru(II) center and showcasing the diverse bonding arrangements and steric influences of various substituents (Geldbach et al., 2006).
Chemical Reactions and Properties
(S)-Ru(OAc)2(H8-BINAP) is involved in a variety of chemical reactions, demonstrating its versatility as a catalyst. It has been shown to facilitate P-C bond splitting reactions under certain conditions, leading to the formation of cationic triflates and showcasing its potential in promoting complex transformations with significant implications for organic synthesis and catalysis (Reijer et al., 2000).
科学的研究の応用
Structural Studies on Ru(II)–Binap Complexes
Research has explored the solid-state structures of Ru(II)–Binap complexes, revealing unique bonding and solution behaviors. Geldbach et al. (2006) reported on complexes prepared by treating Ru(OAc)2(Binap) with specific reagents, highlighting the Binap as a donor to the Ru(II) and providing insights into the unusual cation structures arising from reactions (Geldbach, Pregosin, Rizzato, & Albinati, 2006).
Catalytic Applications
Ru(OAc)2(H8-BINAP) complexes have been investigated for their catalytic applications, particularly in asymmetric hydrogenation. For example, Zhou et al. (2002) synthesized a novel family of chiral ortho-substituted BINAPO ligands, demonstrating their efficacy in Ru-catalyzed asymmetric hydrogenations of β-aryl-substituted β-(acylamino)acrylates and β-keto esters. These studies offer a route to prepare β-aryl-substituted β-amino acids and β-hydroxyl acids with high enantioselectivity (Zhou, Tang, Wang, Li, & Zhang, 2002).
Reaction Mechanisms and Bond Splitting
Research has delved into the reaction mechanisms involving Ru(OAc)2(Binap) complexes, including bond splitting reactions. P−C bond splitting reactions in Ruthenium(II) complexes of Binap have been studied, offering insights into the formation of cationic triflates and revealing novel Ru–F–H interactions (Reijer, Wörle, & Pregosin, 2000).
Novel Bonding and Cyclometalation
The chemistry of Ruthenium(II) alkyl Binap complexes has been explored, showing novel bonding, cyclometalation, and P−C bond splitting. These studies provide a foundation for understanding the complex behaviors of Ru-Binap ligands in reactions, including slow P-C bond cleavage and the formation of new cyclometalated complexes (Geldbach, Pregosin, & Albinati, 2003).
X-ray Diffraction and NMR Studies
Further research has focused on X-ray diffraction and NMR studies on a series of Binap-based Ru(II) hydroxyphosphine pi-arene complexes, revealing insights into the coordination modes and bonding dynamics of these complexes. Such studies are crucial for designing and understanding the behavior of Ru-Binap complexes in various chemical environments (Geldbach, Breher, Gramlich, Kumar, & Pregosin, 2004).
Safety And Hazards
“(S)-H8-BINAP” is classified as a technical grade compound . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, rinsing thoroughly with water, and consulting a physician . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .
特性
IUPAC Name |
acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPLACAJUYPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O4P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ru(OAc)2(H8-BINAP) | |
CAS RN |
142962-95-6 |
Source


|
| Record name | (S)-Ru(OAc)2(H8-BINAP) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

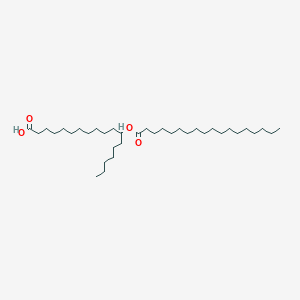
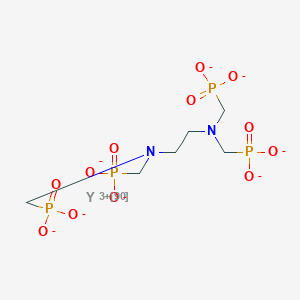
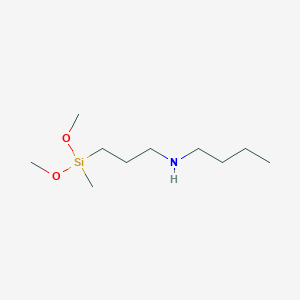
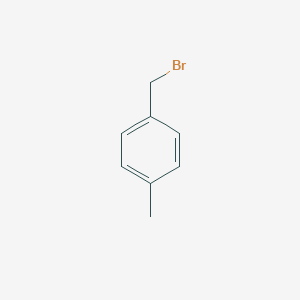
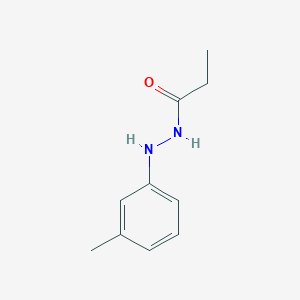
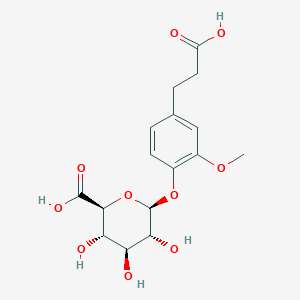
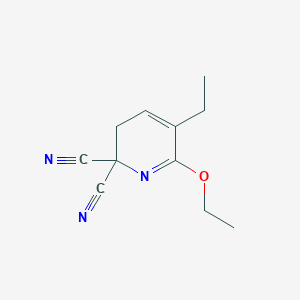
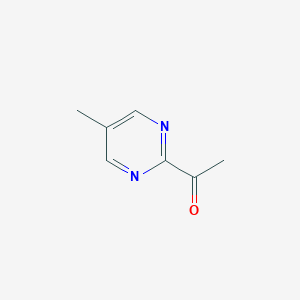
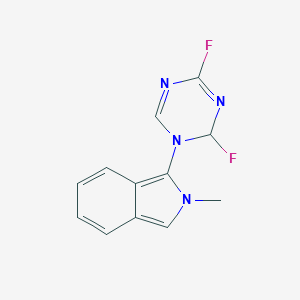
![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)
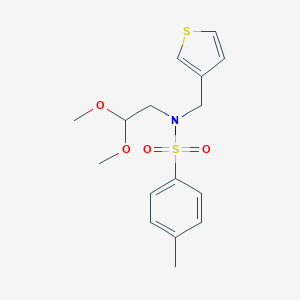
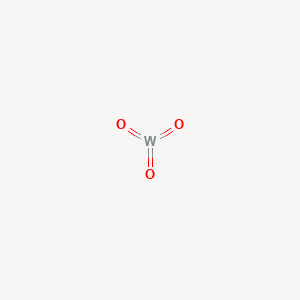
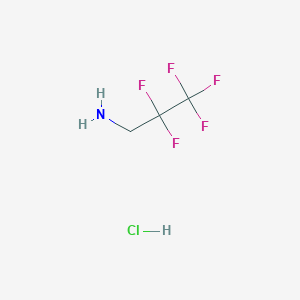
![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)